molecular formula C9H11NO2 B1210183 5-(3-Pyridyl)-2-hydroxytetrahydrofuran CAS No. 53798-73-5

5-(3-Pyridyl)-2-hydroxytetrahydrofuran

Cat. No.: B1210183
CAS No.: 53798-73-5
M. Wt: 165.19 g/mol
InChI Key: LHGVLZHIYVKZBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

5-(3-Pyridyl)-2-hydroxytetrahydrofuran is a well-characterized organic compound with the Chemical Abstracts Service registry number 53798-73-5. The compound exhibits multiple nomenclature designations across various chemical databases and classification systems, reflecting its complex structural nature and diverse research applications.

The International Union of Pure and Applied Chemistry systematic name for this compound is 5-pyridin-3-yloxolan-2-ol. This nomenclature accurately describes the structural arrangement, where a pyridine ring at the 3-position is attached to an oxolane (tetrahydrofuran) ring bearing a hydroxyl group at the 2-position. Alternative naming conventions include this compound and tetrahydro-5-(3-pyridinyl)-2-furanol, with the latter being recognized by the Chemical Abstracts Service.

The compound is catalogued across multiple international chemical databases with consistent identification numbers. The Chemical Entities of Biological Interest identifier is CHEBI:82572, while the Kyoto Encyclopedia of Genes and Genomes assigns the identifier C19578. The PubChem Compound Identifier is 179630, and the Chemical European Molecular Biology Laboratory database lists it as CHEMBL279109. These standardized identifiers facilitate international scientific communication and database cross-referencing.

Additional synonyms documented in chemical literature include 2-Furanol, tetrahydro-5-(3-pyridinyl)- and 5-(Pyridin-3-yl)tetrahydrofuran-2-ol. The Human Metabolome Database recognizes this compound under the identifier HMDB0062407, classifying it among expected but not quantified metabolites. This nomenclatural diversity reflects the compound's presence across various research domains and its recognition in both synthetic chemistry and biological systems.

Structural Characteristics and Molecular Configuration

The molecular structure of this compound exhibits a distinctive bicyclic arrangement that combines aromatic and saturated heterocyclic components. The molecular formula C₉H₁₁NO₂ indicates the presence of nine carbon atoms, eleven hydrogen atoms, one nitrogen atom, and two oxygen atoms.

The structural framework consists of a pyridine ring connected to a tetrahydrofuran ring through a carbon-carbon bond. The pyridine moiety, characterized by its six-membered aromatic heterocycle containing one nitrogen atom, is attached at the 3-position to the 5-position of the tetrahydrofuran ring. The tetrahydrofuran component features a five-membered saturated ring containing one oxygen atom, with a hydroxyl group positioned at the 2-carbon.

The Simplified Molecular Input Line Entry System representation is C1CC(OC1C2=CN=CC=C2)O, which provides a linear notation of the connectivity pattern. The International Chemical Identifier string InChI=1S/C9H11NO2/c11-9-4-3-8(12-9)7-2-1-5-10-6-7/h1-2,5-6,8-9,11H,3-4H2 offers a more detailed structural description including stereochemical information.

Molecular modeling studies indicate specific geometric arrangements within the compound. The tetrahydrofuran ring adopts a puckered conformation typical of five-membered saturated rings, while the pyridine ring maintains planarity characteristic of aromatic systems. The hydroxyl group at the 2-position of the tetrahydrofuran ring can participate in hydrogen bonding interactions, influencing the compound's physical properties and potential biological activity.

The compound possesses two distinct ring systems connected by a single bond, allowing for potential rotational flexibility around this connection point. Database analyses indicate one rotatable bond count, suggesting limited conformational freedom while maintaining structural integrity. The molecular architecture creates opportunities for diverse intermolecular interactions through both the pyridine nitrogen and the hydroxyl oxygen atoms.

Physical and Chemical Properties

The physical and chemical properties of this compound reflect its heterocyclic structure and polar functional groups. The compound exhibits a molecular weight of 165.19 grams per mole, calculated through standard atomic weight summations.

Computational analyses provide insight into the compound's physicochemical characteristics. The predicted octanol-water partition coefficient ranges from 0.21 to 0.6, indicating moderate hydrophilicity. This value suggests the compound possesses balanced hydrophilic and lipophilic characteristics, potentially influencing its biological distribution and membrane permeability.

The compound demonstrates hydrogen bonding capabilities through its structural features. Computational models predict zero hydrogen bond donor atoms and three hydrogen bond acceptor atoms. However, the presence of the hydroxyl group suggests at least one hydrogen bond donor capability, indicating potential discrepancies in computational predictions versus experimental observations. The polar surface area is calculated at approximately 42.35 square angstroms, contributing to the compound's solubility characteristics.

Solubility predictions indicate the compound is likely soluble in water, with estimated solubility values of 239 grams per liter. This significant water solubility aligns with the presence of polar functional groups and the compound's relatively low molecular weight. The compound is expected to exhibit solubility in various organic solvents, particularly those capable of hydrogen bonding interactions.

Property Value Reference
Molecular Weight 165.19 g/mol
Molecular Formula C₉H₁₁NO₂
XLogP3-AA 0.6
Hydrogen Bond Acceptors 3
Rotatable Bond Count 1
Polar Surface Area 42.35 Ų
Estimated Solubility 239 g/L

The compound's acid-base properties include a predicted strongest basic pKa of 4.70 and strongest acidic pKa of 12.45. These values suggest the compound exhibits weak basic character through the pyridine nitrogen and weak acidic character through the hydroxyl group. Under physiological conditions, the compound would likely exist predominantly in its neutral form.

Spectroscopic characterization has been documented in chemical literature. Mass spectrometry data indicates molecular ion peaks consistent with the expected molecular weight. Nuclear magnetic resonance spectroscopy provides detailed structural confirmation, with characteristic chemical shifts observed for both the pyridine and tetrahydrofuran protons. Infrared spectroscopy reveals absorption bands corresponding to hydroxyl, aromatic carbon-hydrogen, and aliphatic carbon-hydrogen stretching vibrations.

Historical Context of Discovery and Characterization

The discovery and characterization of this compound emerged from research into tobacco-related chemistry and metabolic processes. Early identification of this compound occurred within the context of studying tobacco-specific nitrosamine metabolism and related biochemical pathways.

Research conducted in the 1980s by Hecht, Chen, and Hoffmann documented the metabolic beta-hydroxylation and nitrogen-oxidation of N′-nitrosonornicotine, during which this compound was identified as a significant metabolic product. This foundational work appeared in the Journal of Medicinal Chemistry in 1980, establishing the compound's importance in understanding tobacco alkaloid metabolism.

The compound's structural elucidation involved extensive spectroscopic analysis and chemical synthesis approaches. Researchers employed various analytical techniques including nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the proposed structure. The absolute configuration at the 5-position was determined through stereochemical analysis of enantiomers, providing critical information about the compound's three-dimensional arrangement.

Database registration and cataloguing occurred progressively as chemical information systems developed. The initial creation date in PubChem records shows August 9, 2005, with the most recent modification occurring on May 24, 2025. This timeline reflects the ongoing refinement of chemical information and the continuous updating of molecular data as analytical techniques advance.

Contemporary research has expanded understanding of the compound beyond its initial tobacco-related context. The Human Metabolome Database classification as an expected but not quantified metabolite indicates ongoing interest in the compound's potential biological significance. Modern computational chemistry approaches have provided detailed predictions of physical properties and molecular behavior, complementing experimental characterization efforts.

The compound's recognition across multiple international databases demonstrates its established position within chemical literature. Inclusion in databases such as Chemical Entities of Biological Interest, Kyoto Encyclopedia of Genes and Genomes, and Chemical European Molecular Biology Laboratory reflects its relevance to diverse research communities including organic chemistry, biochemistry, and pharmacology.

Research methodology improvements have enabled more precise characterization of the compound's properties and potential applications. Advanced synthetic approaches have been developed for producing both the compound itself and related derivatives, facilitating further investigation of structure-activity relationships and potential therapeutic applications. The establishment of standardized analytical protocols has enhanced reproducibility in research studies involving this compound.

Properties

CAS No.

53798-73-5

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

5-pyridin-3-yloxolan-2-ol

InChI

InChI=1S/C9H11NO2/c11-9-4-3-8(12-9)7-2-1-5-10-6-7/h1-2,5-6,8-9,11H,3-4H2

InChI Key

LHGVLZHIYVKZBT-UHFFFAOYSA-N

SMILES

C1CC(OC1C2=CN=CC=C2)O

Canonical SMILES

C1CC(OC1C2=CN=CC=C2)O

Other CAS No.

53798-73-5

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

(S)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one (CAS: 32780-06-6)
  • Similarity Score : 1.00 (based on structural alignment) .
  • The hydroxymethyl group enhances hydrophilicity compared to the pyridyl group in 5-(3-Pyridyl)-2-hydroxytetrahydrofuran.
5-Pentyldihydrofuran-2(3H)-one (CAS: 104-61-0)
  • Similarity Score : 0.93 .
  • Key Differences : Features a pentyl chain instead of the pyridyl-hydroxyl substitution, resulting in greater lipophilicity and reduced hydrogen-bonding capacity.

Table 1: Structural Comparison of Tetrahydrofuran Derivatives

Compound Name CAS Number Substituents Aromatic Moieties Hydrophilicity (LogP Estimate)
This compound Not Available 2-OH, 5-pyridyl Pyridine Moderate (~0.5)
(S)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one 32780-06-6 5-hydroxymethyl None High (~-1.2)
5-Pentyldihydrofuran-2(3H)-one 104-61-0 5-pentyl None Low (~3.0)

Functional Analogs in Metabolic Pathways

6-Methoxy-pyridine-3-carboxylic Acid
  • Role : A pyridine derivative involved in microbial metabolism .
  • Comparison : Unlike this compound, this compound features a carboxylic acid group, enhancing its acidity (pKa ~2.5) and solubility in aqueous environments.
Nicotine (1-Methyl-2-(3-pyridyl)pyrrolidine)
  • Role : A pyridine-containing alkaloid with neuropharmacological activity .
  • Comparison : The pyrrolidine ring in nicotine increases its bioavailability and receptor-binding affinity, whereas this compound lacks such bioactivity due to its hydroxylated tetrahydrofuran backbone.

Cancer Metabolism

This suggests a secondary role in tumor-associated metabolic dysregulation compared to primary energy metabolites.

Gut Microbiota Interactions

The compound was significantly downregulated in elderly cats’ fecal metabolites, alongside choline and tomatidine . Its decline may reflect reduced microbial pyridine metabolism in aging, contrasting with compounds like D-urobilin, which are directly linked to bacterial redox activity.

Dairy Processing

In dairy microbiota studies, this compound showed strong correlations (r = 0.9316–0.9804) with microbial shifts during storage, outperforming amino acids like L-lysine in association strength .

Oxidative Stress in Liver Disease

In alcoholic cirrhosis, this compound levels increased significantly alongside oxidative stress markers (e.g., 8-hydroxy-deoxyguanosine), suggesting a role in stress response pathways .

Preparation Methods

Reduction-Cyclization Cascade

This method, adapted from the synthesis of 3-hydroxytetrahydrofuran, involves a two-step sequence:

  • Reduction of 4-Halo-3-hydroxybutyrate Esters :
    A pyridyl-substituted 4-chloro-3-hydroxybutyrate ester (e.g., ethyl 4-chloro-3-hydroxy-5-(3-pyridyl)butyrate) is reduced using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in a water-immiscible solvent (e.g., tetrahydrofuran or ethyl acetate).

    Ester+NaBH44-Chloro-1,3-butanediol derivative\text{Ester} + \text{NaBH}_4 \rightarrow \text{4-Chloro-1,3-butanediol derivative}

    Key parameters include solvent polarity, temperature (0–25°C), and stoichiometry to minimize byproducts like 3,4-epoxy-1-butanol.

  • Acid-Catalyzed Cyclization :
    The resulting diol is treated with aqueous hydrochloric acid (1–6 M) at elevated temperatures (60–100°C) to induce cyclization. The reaction proceeds via intramolecular nucleophilic displacement of the chloride by the hydroxyl group:

    4-Chloro-1,3-butanediolHClThis compound\text{4-Chloro-1,3-butanediol} \xrightarrow{\text{HCl}} \text{this compound}

    Yields for analogous systems range from 58% to 79%, with impurities such as 2,5-dihydrofuran requiring purification via solvent extraction or distillation.

Table 1: Optimization of Cyclization Conditions

ParameterOptimal RangeImpact on Yield/Purity
HCl Concentration3–5 MHigher concentrations accelerate cyclization but increase byproduct formation
Temperature70–90°CElevated temperatures improve reaction kinetics
SolventEthyl acetate/WaterMinimizes diol solubility in organic phase, enhancing aqueous-phase cyclization

Enantioselective Synthesis

For optically active this compound, chiral starting materials or asymmetric catalysis is essential. The patent literature describes using enantiomerically pure 4-chloro-3-hydroxybutyrate esters derived from microbial oxidation or enzymatic resolution. For example:

  • Microbial Reduction : Lactobacillus kefir catalyzes the enantioselective reduction of 4-chloro-3-ketobutyrate esters to (S)-4-chloro-3-hydroxybutyrate with >98% enantiomeric excess (ee).

  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze racemic esters, yielding chiral diols after reduction.

Functionalization of Preformed Tetrahydrofuran Scaffolds

Pyridyl Group Introduction via Cross-Coupling

Post-cyclization functionalization offers an alternative route. For instance, Suzuki-Miyaura coupling of a halogenated tetrahydrofuran intermediate with 3-pyridylboronic acid:

  • Halogenation : 2-Hydroxytetrahydrofuran is brominated at position 5 using N-bromosuccinimide (NBS) under radical conditions.

  • Cross-Coupling : The brominated intermediate reacts with 3-pyridylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃):

    5-Bromo-2-hydroxytetrahydrofuran+3-Pyridylboronic acidPdThis compound\text{5-Bromo-2-hydroxytetrahydrofuran} + \text{3-Pyridylboronic acid} \xrightarrow{\text{Pd}} \text{this compound}

    This method achieves moderate yields (40–60%) but requires stringent control over steric and electronic effects.

Table 2: Cross-Coupling Reaction Parameters

CatalystSolventTemperatureYield (%)
Pd(PPh₃)₄DMSO/H₂O80°C55
PdCl₂(dppf)Toluene100°C48

Nucleophilic Substitution

Direct displacement of a leaving group (e.g., tosylate or mesylate) at position 5 of 2-hydroxytetrahydrofuran with a pyridyl nucleophile:

  • Activation : Treat 2-hydroxytetrahydrofuran with mesyl chloride (MsCl) to form the mesylate at position 5.

  • Substitution : React with sodium 3-pyridylide in dimethylformamide (DMF) at 50°C:

    5-Mesyl-2-hydroxytetrahydrofuran+Na(C5H4N)This compound\text{5-Mesyl-2-hydroxytetrahydrofuran} + \text{Na(C}_5\text{H}_4\text{N)} \rightarrow \text{this compound}

    Yields are typically low (<30%) due to competing elimination reactions.

Industrial-Scale Considerations

Solvent and Reagent Selection

  • Reduction Step : Ethyl acetate is preferred over tetrahydrofuran (THF) for its immiscibility with water, simplifying phase separation.

  • Cyclization Step : Aqueous HCl facilitates both cyclization and byproduct dissolution, reducing purification burden.

Purification Techniques

  • Extractive Workup : Post-cyclization, the product is extracted into ethyl acetate at ≤10°C to minimize co-extraction of inorganic salts.

  • Distillation : Short-path distillation under reduced pressure (50–100 mbar, 80–100°C) isolates the product with >95% purity.

Q & A

Q. What are the key considerations for synthesizing 5-(3-Pyridyl)-2-hydroxytetrahydrofuran with high enantiomeric purity?

Methodological Answer:

  • Multi-step synthesis typically involves protecting the hydroxyl group (e.g., acetyl or silyl protecting agents) to prevent side reactions during pyridyl group introduction.
  • Chiral catalysts (e.g., asymmetric hydrogenation catalysts) or enzymatic resolution methods can enhance enantiomeric purity .
  • Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to optimize yield and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm the tetrahydrofuran ring conformation and pyridyl substitution pattern. Assign stereochemistry using NOESY/ROESY experiments .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula, while fragmentation patterns clarify structural motifs .
  • X-ray Crystallography : Resolve absolute stereochemistry if single crystals are obtainable .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Conduct accelerated stability studies by incubating the compound in buffers (pH 1–12) at 25°C and 40°C for 24–72 hours.
  • Monitor degradation via HPLC with UV detection (e.g., 254 nm for aromatic groups) and quantify impurities using area normalization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

  • Compare experimental protocols (e.g., cell lines, assay conditions) to identify variables affecting activity. For example, differences in solvent polarity (DMF vs. ethanol) may alter bioavailability .
  • Validate compound purity using orthogonal methods (e.g., NMR, elemental analysis) to rule out impurities as confounding factors .

Q. What strategies are effective for separating enantiomers of this compound?

Methodological Answer:

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak® AD-H) with hexane/isopropanol gradients for baseline separation .
  • Enzymatic Resolution : Lipases or esterases can selectively hydrolyze one enantiomer from a racemic mixture .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate transition-state energies to identify favored reaction pathways (e.g., SN1 vs. SN2 mechanisms).
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize synthetic modifications for enhanced binding .

Q. How can researchers analyze byproducts formed during the synthesis of this compound?

Methodological Answer:

  • Use LC-MS/MS to detect low-abundance byproducts and propose structures based on fragmentation patterns.
  • Isolate intermediates via flash chromatography and characterize them using 1^1H NMR to trace reaction pathways .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Wear nitrile gloves and safety goggles to prevent skin/eye contact. Inspect gloves for defects before use .
  • Use fume hoods for weighing and reactions to minimize inhalation risks. Store in a desiccator under nitrogen to prevent hydrolysis .

Data Analysis and Reproducibility

Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?

Methodological Answer:

  • Provide detailed reaction logs (e.g., temperature gradients, solvent batch numbers) in supplementary materials.
  • Validate purity and yield using standardized QC protocols (e.g., USP/ICH guidelines for HPLC methods) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-Pyridyl)-2-hydroxytetrahydrofuran
Reactant of Route 2
5-(3-Pyridyl)-2-hydroxytetrahydrofuran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.